Isotopic Purity and Mass Shift: L-Isoleucine-13C6,15N vs. 13C6-Only L-Isoleucine
L-Isoleucine-13C6,15N provides a dual-isotope M+7 mass shift (m/z 139.12 for [M+H]+), which is superior to the M+6 shift of 13C6-only L-isoleucine (m/z 138.12) because it places the internal standard signal further from the natural abundance isotopologue cluster of unlabeled L-isoleucine (M, M+1, M+2) . The isotopic purity specification of ≥98 atom % 13C and ≥98 atom % 15N ensures that >96% of the labeled molecules carry the full complement of seven heavy isotopes, minimizing isotopic crosstalk in multiplexed SILAC experiments. In contrast, 13C6-only L-isoleucine with 98 atom % 13C enrichment exhibits approximately 11.5% of molecules with incomplete labeling (M+5 or lower), which can contribute to background signal in the M+6 channel and reduce quantitative accuracy when measuring low-abundance peptides [1].
| Evidence Dimension | Isotopic Purity and Mass Shift Magnitude |
|---|---|
| Target Compound Data | ≥98 atom % 13C; ≥98 atom % 15N; Mass shift = M+7 (Δm/z = +7 Da for [M+H]+) |
| Comparator Or Baseline | 13C6-only L-isoleucine: 98 atom % 13C (typical); Mass shift = M+6 (Δm/z = +6 Da for [M+H]+) |
| Quantified Difference | M+7 vs. M+6 mass shift; Dual-isotope labeling reduces probability of incomplete labeling from ~11.5% (for single-isotope M+6) to <4% (for dual-isotope M+7, based on binomial probability given 98% enrichment per atom) |
| Conditions | Theoretical calculation based on 98% isotopic enrichment; experimental validation via high-resolution MS of the intact isotopologue distribution |
Why This Matters
The M+7 mass shift and higher combined isotopic purity directly translate to a lower limit of quantitation (LOQ) and improved signal-to-noise ratio in targeted LC-MS/MS assays for isoleucine in biological matrices.
- [1] Cambridge Isotope Laboratories. (n.d.). L-Isoleucine (U-13C6, 15N). CAS 202468-35-7. View Source
